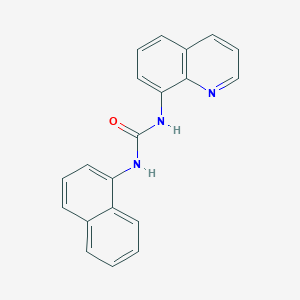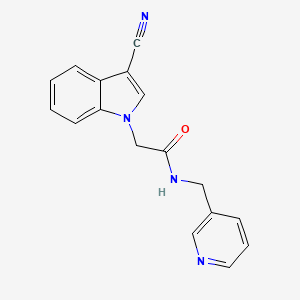
N-1-naphthyl-N'-8-quinolinylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-naphthyl-N'-8-quinolinylurea, also known as NQO, is a synthetic compound that has been extensively studied for its potential in various scientific research applications. NQO belongs to the class of urea derivatives and is known to exhibit a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-1-naphthyl-N'-8-quinolinylurea has been extensively studied for its potential in various scientific research applications. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties. N-1-naphthyl-N'-8-quinolinylurea has also been investigated for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
The mechanism of action of N-1-naphthyl-N'-8-quinolinylurea is not fully understood. However, it is believed that N-1-naphthyl-N'-8-quinolinylurea exerts its effects by inhibiting the activity of certain enzymes involved in the production of reactive oxygen species (ROS). ROS are known to cause oxidative damage to cells and tissues, leading to various pathological conditions.
Biochemical and Physiological Effects:
N-1-naphthyl-N'-8-quinolinylurea has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells by inducing apoptosis and cell cycle arrest. N-1-naphthyl-N'-8-quinolinylurea has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-1-naphthyl-N'-8-quinolinylurea has been shown to exhibit anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-1-naphthyl-N'-8-quinolinylurea in lab experiments is its wide range of biochemical and physiological effects. N-1-naphthyl-N'-8-quinolinylurea has been shown to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties, making it a valuable tool for studying various pathological conditions. However, one of the limitations of using N-1-naphthyl-N'-8-quinolinylurea in lab experiments is its potential toxicity. N-1-naphthyl-N'-8-quinolinylurea has been shown to exhibit cytotoxic effects at high concentrations, making it important to use appropriate safety measures when handling this compound.
Zukünftige Richtungen
There are several future directions for research on N-1-naphthyl-N'-8-quinolinylurea. One area of research is the development of novel N-1-naphthyl-N'-8-quinolinylurea analogs with improved pharmacological properties. Another area of research is the investigation of the potential of N-1-naphthyl-N'-8-quinolinylurea in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to understand the mechanism of action of N-1-naphthyl-N'-8-quinolinylurea and its potential toxicity.
Synthesemethoden
The synthesis of N-1-naphthyl-N'-8-quinolinylurea involves the reaction of 1-naphthylamine and 8-hydroxyquinoline in the presence of urea and a suitable solvent. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The purity of the final product is confirmed by spectroscopic techniques such as NMR and IR.
Eigenschaften
IUPAC Name |
1-naphthalen-1-yl-3-quinolin-8-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c24-20(22-17-11-3-7-14-6-1-2-10-16(14)17)23-18-12-4-8-15-9-5-13-21-19(15)18/h1-13H,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRUFTCGOBJKOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,4-dimethyl-1-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5831714.png)
![ethyl 4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5831718.png)


![1-(4-fluorophenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5831723.png)



![N-(3-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5831751.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone](/img/structure/B5831754.png)